molecular formula C11H15BrClNO3 B3075011 Ethyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride CAS No. 1025447-51-1

Ethyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride

Cat. No.: B3075011
CAS No.: 1025447-51-1
M. Wt: 324.6 g/mol
InChI Key: XPWQRVROBCDPLU-UHFFFAOYSA-N
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Description

“Ethyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride” is a chemical compound with the molecular formula C11H15BrClNO3 . It is related to “5-bromo-2-methoxyphenyl acetate”, which has a CAS Number of 66037-04-5 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C11H15BrClNO3 . The average mass of the molecule is 324.599 Da .

Scientific Research Applications

In Vivo Metabolism Studies

  • 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine, shows a complex metabolism in rats, leading to various metabolites. This includes metabolites such as 4-bromo-2,5-dimethoxyphenylacetic acid and 2-(2-hydroxy-4-bromo-5-methoxyphenyl)-ethylamine, among others. These findings highlight multiple metabolic pathways, including deamination and acetylation processes (Kanamori et al., 2002).

Synthesis of Chemical Intermediates

  • Ethyl amino(5-bromo-6-methoxy-2-naphthyl) propionic acid, an intermediate of naproxen, was synthesized with high efficiency. The synthesis process involved bromination, acylation, Bucherer Berg's reaction, and hydrolysis, with an overall yield of 68% (H. Ai, 2002).

Anticancer Research

  • Certain pyrimidine derivatives, prepared via cyclocondensation of ethyl-β-(3-bromo-4-methoxy phenyl)-α-cyanoacrylate, showed antimicrobial and inhibitory activities against breast carcinoma cells. This demonstrates the potential of these compounds in anticancer research (El-Moneim, 2014).

Learning and Memory Studies in Mice

  • Synthesized compounds like 2-(dialkylamino)ethyl 2-((thiophen-3-yl)methoxy) acetate(hydrochloride) showed significant effects on learning and memory facilitation in mice. This indicates potential applications in neuropharmacology and cognitive studies (Jiang Jing-ai, 2006).

Radical Scavenging Activity

  • Nitrogen-containing bromophenols isolated from marine red algae exhibited potent scavenging activity against DPPH radicals. This suggests their potential application as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).

Properties

IUPAC Name

ethyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3.ClH/c1-3-16-11(14)10(13)8-6-7(12)4-5-9(8)15-2;/h4-6,10H,3,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWQRVROBCDPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=CC(=C1)Br)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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